molecular formula C11H15N B097234 Cypenamine CAS No. 15301-54-9

Cypenamine

Cat. No. B097234
CAS RN: 15301-54-9
M. Wt: 161.24 g/mol
InChI Key: VNGYTYNUZHDMPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cypenamine is not directly mentioned in the provided papers. However, the papers do discuss various synthetic pathways and structural analyses of different compounds, which can be informative when considering the synthesis and properties of other chemical entities. For instance, the synthesis of N-hydroxymethylpentamethylmelamine, a metabolite of hexamethylmelamine, involves amination and condensation reactions . Similarly, the preparation of C-functionalized cyclohexyldiethylenetriaminepenta-acetic acid derivatives includes the use of enantiomers and diastereoisomers, which could be relevant when considering the stereochemistry of cypenamine . Lastly, the review of cyathane diterpenoids provides insights into the structural diversity and biological activity of compounds based on a tricyclic carbon scaffold, which might be comparable to the molecular structure of cypenamine .

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions, as seen in the preparation of N-hydroxymethylpentamethylmelamine, where amination of cyanuric chloride followed by condensation with formaldehyde is used . Similarly, the synthesis of C-functionalized trans-cyclohexyldiethylenetriaminepenta-acetic acids involves starting from specific amino acids and diamines, indicating the importance of choosing appropriate starting materials and reagents for the synthesis of cypenamine .

Molecular Structure Analysis

The molecular structure of a compound is crucial for its biological activity. The papers provided discuss the importance of stereochemistry, as seen in the synthesis of diastereoisomeric enantiomers , and the structural diversity found in cyathane diterpenoids, which are based on a tricyclic carbon scaffold . These concepts are essential for understanding the molecular structure of cypenamine, which likely influences its chemical reactivity and interaction with biological targets.

Chemical Reactions Analysis

Chemical reactions are at the heart of synthesis and modification of compounds. The papers describe various reactions, such as amination, condensation, and the modification of amino acids . These reactions are relevant to the synthesis and functionalization of cypenamine, as they provide methods for introducing different functional groups and altering the compound's properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as solubility, stability, and reactivity, are determined by its molecular structure. While the papers do not directly discuss cypenamine, they do provide insights into the properties of other compounds. For example, the biological activities of cyathane diterpenoids are linked to their structural features , suggesting that a detailed analysis of cypenamine's structure could reveal its physical and chemical properties.

Scientific Research Applications

Cypenamine Synthesis and Applications

  • Synthesis Methods : A study by Joseph et al. (2013) details a method for the stereoselective ring opening of bicyclic hydrazines, leading to the synthesis of Cypenamine. This method demonstrates a novel approach in creating antidepressant compounds.

Related Compounds and Their Applications

  • Cysteamine Research : Although not directly about Cypenamine, Besouw et al. (2013) discuss Cysteamine, a compound with a similar structure to Cypenamine. Cysteamine shows potential in various applications, including treating neurodegenerative disorders and nonalcoholic fatty liver disease (NAFLD).
  • Antioxidant Effects : The antioxidant properties of Cysteamine are explored by Kessler et al. (2008). This research highlights its role in reducing oxidative stress in the brain cortex of rats, which could be relevant for similar compounds like Cypenamine.
  • Cysteamine in Genetic Disorders : Gallego-Villar et al. (2017) review the potential of Cysteamine in treating genetic disorders by modifying cysteine residues, providing insights into the wider therapeutic potential of related compounds.

Miscellaneous Applications

  • Metal-Catalyzed Synthesis : The role of metal-catalyzed cycloisomerization in synthesizing complex compounds, possibly including Cypenamine, is discussed by Stathakis et al. (2016). This method is key for producing various pharmaceutical compounds.

  • Biological Evaluations : A broader perspective on the evaluation of compounds, including Cypenamine, is provided by Rahman et al. (2020), who assess the antidepressant activities of certain compounds through molecular docking studies.

properties

IUPAC Name

2-phenylcyclopentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c12-11-8-4-7-10(11)9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNGYTYNUZHDMPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40546452
Record name 2-Phenylcyclopentanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40546452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cypenamine

CAS RN

15301-54-9, 6604-06-4
Record name Cypenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15301-54-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cypenamine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015301549
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Phenylcyclopentanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40546452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-phenylcyclopentan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name rac-(1R,2S)-2-phenylcyclopentan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CYPENAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VP9115827H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

2-Phenylcyclopentanone is reacted with ammonium formate at 170° C. via the Leuckart method to afford predominantly the cis isomer of 2-phenylcyclopentylamine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cypenamine
Reactant of Route 2
Cypenamine
Reactant of Route 3
Reactant of Route 3
Cypenamine
Reactant of Route 4
Cypenamine
Reactant of Route 5
Reactant of Route 5
Cypenamine
Reactant of Route 6
Cypenamine

Citations

For This Compound
40
Citations
A Burgos, JM Kamenka… - Journal of Labelled …, 1991 - Wiley Online Library
… In the asymmetric synthesis of cypenamine by monoisopinocampheylborane, Brown … this synthesis to the tritiated analog and used it to the synthesis of the tritiated cypenamine. …
N Joseph, R Rajan, J John, NV Devika, SS Chand… - RSC …, 2013 - pubs.rsc.org
… By taking advantage of multiple points of functionalization in the synthesized trans-3-phenyl-4-hydrazino-cyclopentene, we have synthesized the antidepressant Cypenamine (trans-2-…
Number of citations: 10 pubs.rsc.org
SD Axen, XP Huang, EL Cáceres… - Journal of medicinal …, 2017 - ACS Publications
… data from ChEMBL upon which it was based, we assayed cypenamine against multiple subtypes of nAchR. Cypenamine also bound to the nAchR subtypes α3β4 and α4β4 with K i ’s of …
Number of citations: 85 pubs.acs.org
HC Brown, KW Kim, M Srebnik, S Bakthan - Tetrahedron, 1987 - Elsevier
… into trans-2-phenylcyclopentylamine (cypenamine) and norbornene into =o-norbornylamine (… (cypenamine) is an antidepressant without significant monoamine oxidase inhibitory activity…
Number of citations: 82 www.sciencedirect.com
E Jijy, P Prakash, M Shimi, S Saranya, P Preethanuj… - Tetrahedron …, 2013 - Elsevier
… To highlight the developed methodology and synthetic utility of the cyclopentenes, we have carried out the Boc deprotection and N–N bond cleavage of 3ca to afford cypenamine …
Number of citations: 9 www.sciencedirect.com
P Preethalayam, E Jijy, P Prakash… - European Journal of …, 2020 - Wiley Online Library
Desymmetrization of meso compounds is well recognized as a powerful method for delivering biologically relevant molecular skeletons in a few synthetic steps. Heterobicyclic olefins …
MA Davis - Annual Reports in Medicinal Chemistry, 1968 - Elsevier
Publisher Summary This chapter elaborates the development of antidepressants, stimulants, and hallucinogens. A review of antidepressant drugs is presented and several important …
Number of citations: 0 www.sciencedirect.com
SD Axen - 2020 - search.proquest.com
… As any prediction is only as specific as the reference ligand data from ChEMBL upon which it was based, we assayed cypenamine against multiple subtypes of nAchR. Cypenamine …
Number of citations: 3 search.proquest.com
J González-Sabı́n, V Gotor, F Rebolledo - Tetrahedron: Asymmetry, 2004 - Elsevier
… trans-2-Phenylcyclopentanamine 1 (cypenamine) is an antidepressant, 5 and both 1 and 2 are precursors of semicyclic amidines (lactamimides) with potent hypoglycemic activity. …
Number of citations: 50 www.sciencedirect.com
J González-Sabín, V Gotor, F Rebolledo - Tetrahedron: Asymmetry, 2005 - Elsevier
The kinetic resolution of some 2-phenylcycloalkanamines was performed by means of aminolysis reactions catalyzed by lipases, with Kazlauskas’ rule being obeyed in all cases. The …
Number of citations: 19 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.